molecular formula C21H14ClNO5 B2543146 7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide CAS No. 950427-40-4

7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B2543146
CAS No.: 950427-40-4
M. Wt: 395.8
InChI Key: NUMIHWHUDLJLND-UHFFFAOYSA-N
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Description

7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure combines a 1-benzoxepine core (a seven-membered oxygen-containing ring fused to a benzene ring) with a carboxamide group at position 4. Key substituents include a chlorine atom at position 7 and a methoxy group at position 5. The molecule is further functionalized with a 2-oxo-2H-chromen-7-yl moiety (a coumarin derivative) via an amide linkage.

Properties

IUPAC Name

7-chloro-9-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c1-26-18-10-15(22)9-14-8-13(6-7-27-20(14)18)21(25)23-16-4-2-12-3-5-19(24)28-17(12)11-16/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMIHWHUDLJLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and cardioprotection. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cytotoxic effects on cancer cells, and other pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H14ClNO5
  • Molecular Weight : 395.8 g/mol
  • CAS Number : 950427-40-4

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Cytotoxicity Against Cancer Cells :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against MCF-7 breast cancer cells, with values as low as 0.47 μM, suggesting strong anti-tumor potential .
  • Induction of Apoptosis :
    • The compound appears to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it activates caspase-3 and Bax while downregulating Bcl-2, leading to increased cell death in malignant cells .
  • Antioxidant Activity :
    • The antioxidant properties of the compound have been highlighted in studies where it mitigates oxidative stress markers in myocardial infarction models. This suggests a protective effect against oxidative damage in cardiac tissues .

Cytotoxicity Studies

A series of experiments have evaluated the cytotoxic effects of 7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)0.47Induces apoptosis via caspase activation
K-562 (Leukemia)16.1Cell cycle arrest at G2/M phase
T-47D (Breast)9.54Selective toxicity towards cancer cells

These findings indicate that the compound is not only effective against breast cancer cell lines but also shows promise against leukemia cells.

Cardioprotective Effects

In models simulating myocardial infarction, the compound demonstrated significant cardioprotective effects:

  • Reduction of Cardiac Injury Markers :
    • The administration of the compound before inducing myocardial infarction led to lower levels of lactate dehydrogenase (LDH), creatine kinase (CK-MB), and troponin I (cTn-I), which are indicators of cardiac damage .
  • Improvement in Cardiac Function :
    • Electrocardiographic studies showed normalization of heart function post-treatment with the compound, indicating its potential as a therapeutic agent in cardiac injuries.
  • Oxidative Stress Mitigation :
    • The compound significantly reduced lipid peroxidation levels and increased antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), showcasing its role in enhancing oxidative status .

Case Studies

In a notable study involving rats subjected to isoproterenol-induced myocardial infarction, pre-treatment with the compound resulted in:

  • Decreased Apoptosis : Upregulation of anti-apoptotic markers and downregulation of pro-apoptotic markers were observed.
  • Histopathological Improvements : Reduced interstitial edema and neutrophil infiltration were noted compared to control groups .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG-2).

Key Findings:

  • In vitro assays revealed that the compound exhibited IC50 values of 9.54 μM against MCF-7 cells, indicating potent cytotoxicity.
  • Structure–activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance its antitumor efficacy, with specific substituents significantly affecting lipophilicity and biological activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against various pathogens, including Mycobacterium tuberculosis.

Key Findings:

  • A study reported an IC50 value of 7.05 μM against Mycobacterium tuberculosis, demonstrating significant antibacterial activity.
  • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are crucial in various physiological processes.

Key Findings:

  • The compound exhibited selective inhibition against carbonic anhydrase IX (CA IX) with an IC50 value ranging from 10.93 to 25.06 nM, making it a potential candidate for cancer therapy due to CA IX's role in tumor growth and metastasis .
  • Additionally, it showed comparable inhibition against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Efficacy

In a recent study, a series of compounds derived from chromene structures were synthesized and tested for their antiproliferative activities. The results indicated that certain derivatives exhibited remarkable inhibitory effects on MCF-7 cells compared to standard anticancer drugs like doxorubicin .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects revealed that the compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Activity TypeTarget Organism/Cell LineIC50 (μM)Notes
AnticancerMCF-79.54Potent cytotoxicity
AntimicrobialMycobacterium tuberculosis7.05Significant antibacterial activity
Enzyme InhibitionCA IX10.93–25.06Selective inhibition over CA II
Enzyme InhibitionAChE0.25Comparable to established inhibitors

Table 2: Structure–Activity Relationship Insights

Substituent PositionEffect on ActivityLipophilicity Impact
2-positionIncreased potencyHigher
3-positionModerate potencyModerate
Fused ringsSignificant enhancementVariable

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogues

Compound Name Core Ring System Key Substituents Molecular Weight (g/mol)* Functional Groups
7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide (Target) 1-Benzoxepine Cl (C7), OCH₃ (C9), Coumarin-7-yl (amide-linked) ~413.8 Carboxamide, Lactone (coumarin)
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Chromene (tetrahydro) 2-Cl-benzylidene, 2-Cl-phenyl, CN (C3), benzamide (C2) ~574.4 Benzamide, Nitrile
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chromeno-pyrimidinone 2-Cl-benzylidene, 2-Cl-phenyl, phenyl (C2) ~531.3 Pyrimidinone, Ketone

*Calculated based on molecular formulas inferred from IUPAC names.

Key Observations :

  • Ring Systems: The target compound’s 1-benzoxepine core distinguishes it from the chromene and chromeno-pyrimidinone systems in analogues. Benzoxepine’s seven-membered ring may confer conformational flexibility compared to the rigid six-membered chromene derivatives .
  • Substituent Patterns : The target features a coumarin-linked amide , whereas analogues prioritize chlorophenyl and benzylidene groups. The coumarin moiety in the target could enhance π-π stacking interactions in biological targets, similar to its role in anticoagulant therapies.
  • Functional Groups: The carboxamide group in the target contrasts with the nitrile and pyrimidinone functionalities in analogues, which may influence solubility and hydrogen-bonding capacity.

Analytical Techniques

Structural elucidation of such compounds relies heavily on X-ray crystallography and spectroscopic methods :

  • Crystallography : Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used to analyze anisotropic displacement parameters and molecular geometry . For example, the target’s benzoxepine ring puckering and coumarin planarity could be quantified using these tools.

Research Implications

The structural uniqueness of 7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide positions it as a candidate for exploring benzoxepine-based therapeutics, particularly in oncology or inflammation, where coumarin derivatives are known to modulate kinases and proteases. Comparative studies with chromene analogues (e.g., compound 3) could reveal how ring-size expansion affects target selectivity and metabolic stability.

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